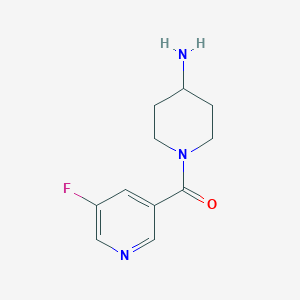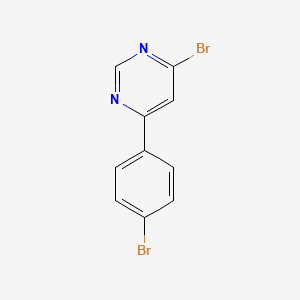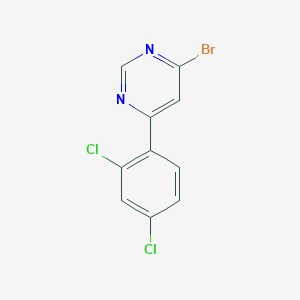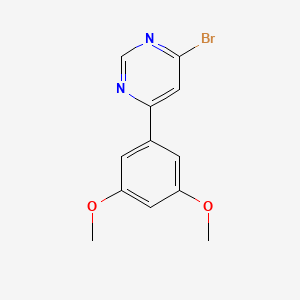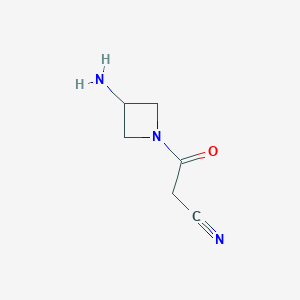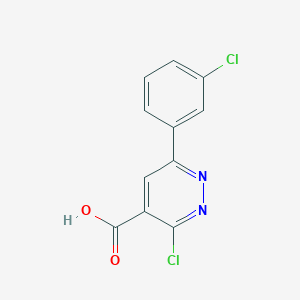
3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid
Vue d'ensemble
Description
3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2N2O2 and its molecular weight is 269.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as a Building Block in Drug Synthesis
Carboxylic acids, including those derived from biomass such as levulinic acid, have been identified as key building blocks for synthesizing a variety of value-added chemicals. These compounds possess carbonyl and carboxyl functional groups, making them versatile and unique in drug synthesis. They can be used to directly synthesize drugs or to synthesize related derivatives for specific drug synthesis applications. Derivatives can achieve targeted drug release, such as paclitaxel-levulinic acid derivatives, offering a way to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).
Applications in Organic Synthesis and Catalysis
Research on pyridazine derivatives, including those with structural similarities to 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid, has shown their significance in the synthesis of novel materials and in catalysis. For instance, pyridazine and its derivatives are valuable for creating optoelectronic materials due to their incorporation into π-extended conjugated systems. These derivatives have been explored for their electroluminescent properties and potential in organic light-emitting diodes (OLEDs), highlighting the compound's relevance in advanced materials research (Lipunova et al., 2018).
Role in Synthesis of Biologically Active Compounds
The synthesis of pyridazine and related compounds involves methods that highlight their potential biological activities, including cardiovascular benefits. Pyridazine derivatives have been synthesized for various biological activities, suggesting the potential utility of this compound in developing compounds with desirable biological properties (Jakhmola et al., 2016).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences in carboxylic acids influence their bioactivity, offering insights into how derivatives of this compound might be explored for similar biological applications (Godlewska-Żyłkiewicz et al., 2020).
Environmental Impact Assessment
The environmental impact of organochlorine compounds, including chlorophenols, has been assessed to understand their effects on aquatic environments. This research is relevant for evaluating the environmental safety and degradation of chemical compounds like this compound, ensuring their responsible use in scientific research (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFISXZECJNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




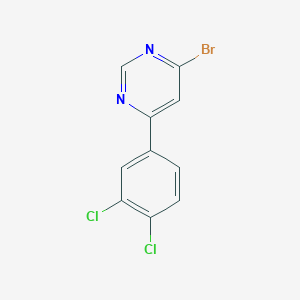

![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
amine](/img/structure/B1475596.png)
